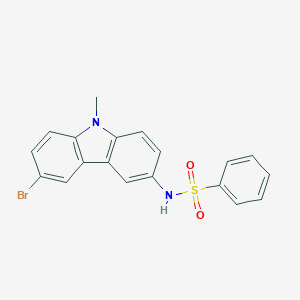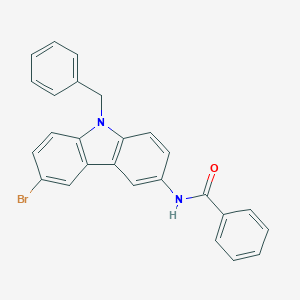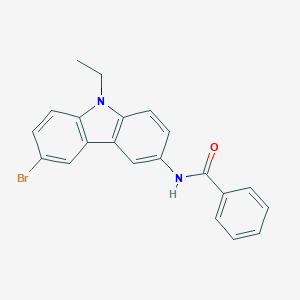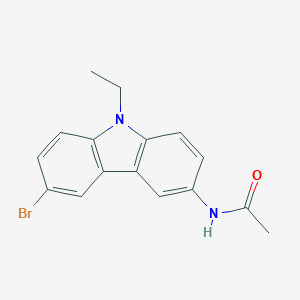
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide, commonly known as DCM, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCM is a sulfonamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.
Mechanism of Action
DCM is thought to exert its effects through the inhibition of certain ion channels and receptors. It has been shown to have a particular affinity for the TRPV1 ion channel, which is involved in the regulation of pain sensation. DCM has also been shown to interact with the GABA receptor, which is involved in the regulation of inhibitory neurotransmission.
Biochemical and Physiological Effects:
DCM has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain ion channels and receptors, which can lead to changes in cellular signaling pathways. DCM has also been shown to have anti-inflammatory effects, which may be useful in the treatment of various inflammatory conditions.
Advantages and Limitations for Lab Experiments
One of the main advantages of using DCM in laboratory experiments is its ability to selectively inhibit certain ion channels and receptors. This can be useful in the study of various cellular signaling pathways and the regulation of pain sensation. However, one limitation of using DCM is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving DCM. One area of interest is the development of more selective DCM analogs that can target specific ion channels and receptors. Another area of interest is the study of the anti-inflammatory effects of DCM and its potential use in the treatment of various inflammatory conditions. Additionally, there is interest in the use of DCM in the study of various neurological conditions, such as chronic pain and epilepsy.
Synthesis Methods
DCM can be synthesized through a multi-step process involving the reaction of various chemicals. The process typically involves the reaction of 2-chloro-4-nitroaniline with cyclohexylamine, followed by the reduction of the resulting intermediate with sodium borohydride. The resulting compound is then reacted with 2-methoxybenzenesulfonyl chloride to yield DCM.
Scientific Research Applications
DCM has been extensively studied for its potential applications in scientific research. It has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. DCM has been used in the study of ion channels, protein-protein interactions, and the regulation of cellular signaling pathways.
properties
Product Name |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
|---|---|
Molecular Formula |
C14H19Cl2NO3S |
Molecular Weight |
352.3 g/mol |
IUPAC Name |
3,4-dichloro-N-cyclohexyl-2-methoxy-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H19Cl2NO3S/c1-17(10-6-4-3-5-7-10)21(18,19)12-9-8-11(15)13(16)14(12)20-2/h8-10H,3-7H2,1-2H3 |
InChI Key |
OBLVDYLVAMMYJU-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278964.png)
![1-(4-chlorophenyl)-3-methylcyclohepta[c]pyrazol-8(1H)-one](/img/structure/B278965.png)


![2-(Methylamino)-7-[3-(3-phenoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B278971.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278972.png)



![3-[3-(4-Ethylphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278979.png)
![2-[3-(2,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278981.png)
![2-[3-(2,3-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278982.png)
![2-[3-(3,4-Dimethoxyphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B278983.png)
![3-[3-(2,3-Dimethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one](/img/structure/B278987.png)